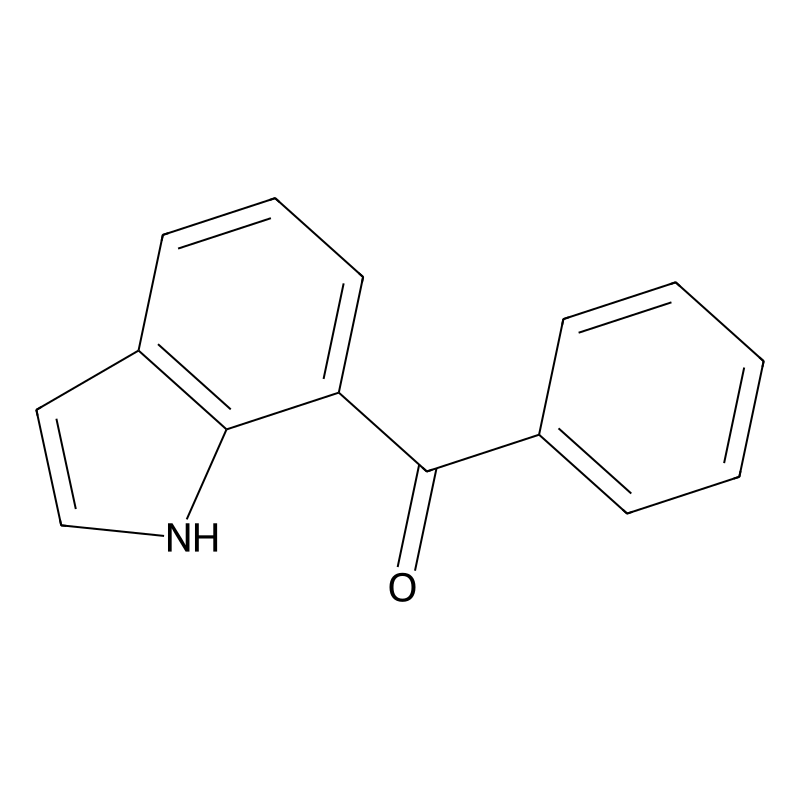

(1H-Indol-7-yl)(phenyl)methanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

The indole ring is a privileged scaffold in medicinal chemistry PubChem CID 10878711: . Many indole-based drugs target a wide range of diseases, including cancer, Alzheimer's disease, and epilepsy. (1H-Indol-7-yl)(phenyl)methanone could be a starting point for further modification to develop new drug candidates.

Material Science

Indole derivatives have been explored for their potential applications in organic electronics and optoelectronic devices ScienceDirect: Recent advances in the synthesis of functionalized indoles. The electronic properties of (1H-Indol-7-yl)(phenyl)methanone could be investigated for its suitability in developing novel materials.

Biological Studies

Due to the structural similarity to known bioactive indoles, (1H-Indol-7-yl)(phenyl)methanone could be studied for its potential interactions with biological targets like enzymes or receptors. This could lead to a better understanding of cellular processes and the development of new research tools.

(1H-Indol-7-yl)(phenyl)methanone, also known as 1H-indol-7-yl phenyl ketone, is an organic compound with the molecular formula C15H11NO. This compound features an indole ring system substituted at the 7-position with a phenyl group and a carbonyl group, which is characteristic of ketones. The indole structure provides unique electronic properties that contribute to its biological activities and chemical reactivity. Its systematic name reflects its structural components, highlighting the indole moiety and the ketone functional group.

As mentioned earlier, research has focused on Bromfenac, a derivative of (1H-Indol-7-yl)(phenyl)methanone). Bromfenac's mechanism of action is believed to involve inhibition of the cyclooxygenase (COX) enzyme, leading to decreased prostaglandin synthesis and reduced inflammation and pain. However, this mechanism needs further investigation [].

- Oxidation: The compound can be oxidized to form various oxides, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert the ketone into alcohols or amines, often utilizing reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The phenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups through reagents such as sodium methoxide or potassium tert-butoxide.

The specific products formed from these reactions depend on the conditions and reagents used.

Research indicates that (1H-Indol-7-yl)(phenyl)methanone exhibits significant biological activity. Compounds containing indole structures are known for their ability to interact with various biological targets, including enzymes and receptors. The binding interactions of this compound may lead to enzyme inhibition or activation, influencing cellular processes such as proliferation and differentiation. Studies suggest that indole derivatives can modulate gene expression and impact cell signaling pathways, making them valuable in pharmacological applications .

The synthesis of (1H-Indol-7-yl)(phenyl)methanone can be achieved through several methods:

- Condensation Reactions: One common method involves the condensation of indole with an appropriate phenyl ketone in the presence of acid catalysts. This process typically requires heating to facilitate the reaction.

- Reformulation Techniques: Another approach includes reformulating existing indole derivatives through substitution reactions to introduce the phenyl group at the desired position.

- Chemical Modification: Existing compounds can be modified through oxidation or reduction processes to yield (1H-Indol-7-yl)(phenyl)methanone.

These methods are crucial for producing this compound in both laboratory and industrial settings.

(1H-Indol-7-yl)(phenyl)methanone has various applications across different fields:

- Pharmaceuticals: Due to its biological activity, this compound is investigated for potential therapeutic uses, particularly in developing drugs targeting cancer and other diseases influenced by cellular signaling pathways.

- Material Science: Indole derivatives are explored for their electronic properties in organic electronics and photonic devices.

- Chemical Research: As a versatile building block, (1H-Indol-7-yl)(phenyl)methanone serves as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving (1H-Indol-7-yl)(phenyl)methanone focus on its binding affinity to various biological targets. Research suggests that its indole structure allows it to interact effectively with enzymes and receptors, potentially leading to therapeutic effects. These studies often employ techniques such as molecular docking and kinetic assays to elucidate the compound's mechanism of action at the molecular level .

Several compounds share structural similarities with (1H-Indol-7-yl)(phenyl)methanone:

| Compound Name | Structural Features |

|---|---|

| (3-Bromo-1H-indol-6-yl)(4-bromophenyl)methanone | Contains a bromine substituent on the indole ring |

| (4-Bromophenyl)(1H-indol-3-yl)methanone | Different substitution pattern on the indole ring |

| (4-Bromophenyl)(1H-indol-5-yl)methanone | Another variant with distinct substitution |

Uniqueness

The uniqueness of (1H-Indol-7-yl)(phenyl)methanone lies in its specific substitution pattern on the indole ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties that make it particularly valuable for specific research applications and therapeutic developments .

Molecular Geometry and Crystallographic Analysis

The molecular geometry of (1H-Indol-7-yl)(phenyl)methanone exhibits a three-dimensional arrangement characterized by the relative orientations of the indole ring system, the carbonyl bridge, and the phenyl substituent. Crystallographic studies of closely related compounds provide valuable insights into the expected structural parameters of this molecule [5] [6] [7].

Based on X-ray crystallographic data of analogous 7-substituted indole derivatives, the indole ring system maintains essential planarity with root-mean-square deviations typically less than 0.02 Å for non-hydrogen atoms [5] [8]. The dihedral angle between the indole ring system and the phenyl ring in similar structures ranges from 50° to 75°, with the specific value influenced by intermolecular packing forces and steric considerations [5] [6] [8].

In the related compound (4-bromophenyl)(1H-indol-7-yl)methanone, crystallographic analysis reveals a dihedral angle of 50.13(5)° between the indole and phenyl ring planes [6]. The carbonyl group adopts a nearly planar arrangement with respect to the indole system, with the oxygen atom positioned to minimize steric interactions while maximizing conjugation [6] [7].

The molecular conformation can be described by three approximately planar fragments: the indole system, the phenyl ring, and the central carbonyl bridge. The indole plane typically shows less inclination with respect to the carbonyl bridge (approximately 15-20°) compared to the phenyl ring (approximately 40-45°) [6]. This asymmetric arrangement results from the extended conjugation between the indole π-system and the carbonyl group [5] [6].

Table 1: Basic Molecular Properties of (1H-Indol-7-yl)(phenyl)methanone

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁NO |

| Molecular Weight | 221.25 g/mol |

| IUPAC Name | (1H-Indol-7-yl)(phenyl)methanone |

| CAS Number | 70803-96-2 |

| PubChem CID | 10878711 |

| SMILES | O=C(C1=CC=CC2=C1NC=C2)C3=CC=CC=C3 |

| InChI | InChI=1S/C15H11NO/c17-15(12-5-2-1-3-6-12)13-8-4-7-11-9-10-16-14(11)13/h1-10,16H |

| InChI Key | FIAMTEUKWUNTSP-UHFFFAOYSA-N |

Crystal packing arrangements in related structures demonstrate the formation of hydrogen-bonded networks through nitrogen-hydrogen···oxygen interactions, with typical hydrogen bond distances of approximately 2.85 Å [6]. The planar indole systems often engage in π-π stacking interactions with centroid-to-centroid distances around 3.8 Å, contributing to the overall crystal stability [10].

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for (1H-Indol-7-yl)(phenyl)methanone through characteristic chemical shift patterns and coupling relationships. The ¹H NMR spectrum exhibits distinctive resonances that allow unambiguous identification of the molecular framework [11] [12] [13].

The indole nitrogen-hydrogen proton appears as a characteristic broad singlet in the range of 10.5-11.5 ppm, consistent with the deshielding effect of the electron-withdrawing benzoyl substituent at the 7-position [11] [12]. This chemical shift represents a downfield displacement compared to unsubstituted indole due to the carbonyl group's influence on the electronic environment [13] [14].

Aromatic protons of the phenyl ring system typically resonate between 7.0-8.0 ppm as a series of multiplets, with the exact chemical shifts depending on the substitution pattern and electronic effects [11] [12]. The ortho protons of the phenyl ring often appear slightly more downfield due to the proximity to the electron-withdrawing carbonyl group [13] [14].

The indole ring protons exhibit characteristic patterns with the 2-position proton (C2-H) appearing around 6.5-7.0 ppm, the 3-position proton (C3-H) at approximately 6.8-7.2 ppm, and the benzene ring protons (C4-H, C5-H, C6-H) appearing in the 7.0-7.8 ppm region [11] [12] [14]. The 7-position substitution results in the absence of the C7-H signal, confirming the substitution pattern [13].

¹³C NMR spectroscopy reveals the carbonyl carbon as the most characteristic signal, appearing between 190-200 ppm, consistent with an aromatic ketone functionality [13] [14]. The aromatic carbons of both the indole and phenyl rings resonate in the 110-150 ppm region, with quaternary carbons typically appearing at lower field compared to methine carbons [13] [14].

The carbonyl carbon chemical shift provides valuable information about the electronic environment, with conjugation to the aromatic systems causing a characteristic upfield shift compared to aliphatic ketones [13] [14]. The indole carbons exhibit distinct patterns with C2 and C3 appearing around 100-120 ppm, while the benzene ring carbons of the indole system resonate between 110-140 ppm [13] [14].

Infrared (IR) and UV-Vis Spectral Signatures

Infrared spectroscopy of (1H-Indol-7-yl)(phenyl)methanone reveals characteristic absorption bands that provide definitive functional group identification. The carbonyl stretching vibration represents the most prominent and diagnostic feature of the infrared spectrum [15] [16] [17].

The carbonyl stretching frequency appears in the range of 1680-1690 cm⁻¹, characteristic of aromatic ketones where conjugation with the aromatic systems reduces the bond order and consequently lowers the stretching frequency compared to saturated ketones [15] [16] [17]. This frequency range is consistent with benzoyl-substituted aromatic compounds where extensive conjugation occurs between the carbonyl group and both aromatic ring systems [17] [18].

The indole nitrogen-hydrogen stretching vibration manifests as a medium to strong absorption in the 3300-3500 cm⁻¹ region [15] [19]. This frequency range is typical for aromatic amines and indoles, where the nitrogen-hydrogen bond is influenced by the aromatic π-system [15] [20]. The exact position within this range depends on hydrogen bonding interactions and the electronic environment created by the 7-benzoyl substitution [15] [19].

Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region as multiple overlapping bands corresponding to the various aromatic protons of both the indole and phenyl ring systems [15] [19] [20]. These bands are typically weaker than the nitrogen-hydrogen stretch but provide confirmation of the aromatic character [15] [17].

The aromatic carbon-carbon stretching vibrations manifest as medium intensity bands in the 1600 cm⁻¹ and 1500 cm⁻¹ regions, characteristic of aromatic ring systems [15] [19]. Additional fingerprint region absorptions between 700-900 cm⁻¹ provide information about the substitution patterns of both aromatic rings [15] [19].

UV-Visible spectroscopy reveals electronic transitions characteristic of the extended conjugated system formed by the indole ring, carbonyl group, and phenyl substituent [21] [22] [23]. The primary absorption maximum occurs in the 270-290 nm region, corresponding to π→π* transitions involving the aromatic chromophores [21] [22].

A secondary absorption band appears at longer wavelengths (320-350 nm) and is attributed to n→π* transitions involving the carbonyl oxygen lone pairs and the π* orbitals of the conjugated system [22] [23]. This transition is typically weaker than the π→π* transition due to its symmetry-forbidden nature but becomes observable due to vibronic coupling [22] [23].

The extinction coefficients for these transitions are substantial, reflecting the extended conjugation and the large transition dipole moments associated with the aromatic chromophores [21] [22]. Solvent effects on these absorption maxima provide information about the charge distribution in the excited states [22] [23].

Table 2: Expected Spectroscopic Properties

| Technique | Expected Values | Reference |

|---|---|---|

| ¹H NMR (δ, ppm) | ~11 ppm (NH), 7-8 ppm (aromatic H), 6.5-7.5 ppm (indole H) | Based on benzoyl indoles [11] [12] |

| ¹³C NMR (δ, ppm) | 190-200 ppm (C=O), 120-140 ppm (aromatic C) | Estimated from similar compounds [13] [14] |

| IR Stretching (cm⁻¹) | 1680-1690 cm⁻¹ (C=O), 3300-3500 cm⁻¹ (N-H), 3000-3100 cm⁻¹ (Ar-H) | Aromatic ketones [15] [16] [17] |

| UV-Vis (λmax, nm) | 270-290 nm (π→π), 320-350 nm (n→π) | Indole derivatives [21] [22] |

| Mass Spectrometry (m/z) | 221 [M]⁺, 193 [M-CO]⁺, 77 [Ph]⁺ | Predicted fragmentation pattern [1] |

Computational Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure, geometry optimization, and molecular properties of (1H-Indol-7-yl)(phenyl)methanone. Modern DFT methods, particularly those incorporating dispersion corrections, have proven highly effective for studying aromatic heterocyclic systems [24] [25] [26].

The choice of functional significantly influences the accuracy of calculated properties. Hybrid functionals such as B3LYP, PBE0, and M06-2X have demonstrated excellent performance for aromatic ketone systems, providing reliable geometries and electronic properties [24] [25] [27]. The inclusion of diffuse functions in the basis set (such as 6-311G++(d,p)) improves the description of electronic excited states and molecular electrostatic potentials [24] [26] [27].

Geometry optimization calculations predict the equilibrium molecular structure, including bond lengths, bond angles, and dihedral angles. For (1H-Indol-7-yl)(phenyl)methanone, DFT calculations typically predict the indole ring system to be essentially planar with carbon-carbon bond lengths ranging from 1.35-1.45 Å, consistent with aromatic character [24] [26]. The carbonyl carbon-oxygen bond length is predicted to be approximately 1.22-1.24 Å, characteristic of aromatic ketones [24] [27].

The dihedral angle between the indole and phenyl ring systems emerges as a critical structural parameter from DFT calculations. Depending on the computational level, this angle typically ranges from 45-60° in the gas phase, representing a compromise between conjugative stabilization and steric repulsion [24] [26] . Solvent effects, when included through polarizable continuum models, can modify this angle by 5-10° [24] [26].

Electronic structure analysis reveals the highest occupied molecular orbital (HOMO) to be primarily localized on the indole π-system with significant contribution from the nitrogen lone pair [24] [26]. The lowest unoccupied molecular orbital (LUMO) shows substantial character on the carbonyl group and the phenyl ring, indicating the direction of charge transfer during electronic excitation [24] [26] [27].

Mulliken population analysis and natural bond orbital (NBO) calculations provide quantitative measures of charge distribution and bonding characteristics. The carbonyl carbon typically carries a partial positive charge of +0.3 to +0.5 e, while the oxygen bears a corresponding negative charge of -0.4 to -0.6 e [24] [26]. The indole nitrogen exhibits a partial negative charge due to its electron-donating character [24] [26].

Vibrational frequency calculations complement experimental infrared spectroscopy by providing assignments for all normal modes. DFT-calculated frequencies typically require scaling factors (0.95-0.98 for B3LYP) to account for anharmonicity and basis set limitations [24] [26] [27]. The calculated carbonyl stretching frequency generally appears 20-50 cm⁻¹ higher than experimental values before scaling [24] [27].

Conformational Stability Studies

Conformational analysis of (1H-Indol-7-yl)(phenyl)methanone reveals multiple local minima corresponding to different relative orientations of the phenyl ring with respect to the indole system. The primary conformational coordinate involves rotation about the carbonyl carbon-phenyl carbon bond (Cᴄ₌ₒ-Cₚₕₑₙᵧₗ torsion angle) [24] [26] .

Potential energy surface scans at the DFT level identify at least two stable conformers: a syn conformer where the phenyl ring is oriented toward the indole nitrogen and an anti conformer where the phenyl ring is oriented away from the nitrogen [24] [26]. The energy difference between these conformers typically ranges from 2-8 kJ/mol, depending on the computational method and basis set employed [24] [26].

The syn conformer is generally favored in the gas phase due to favorable π-π interactions between the aromatic rings, despite some steric repulsion [24] [26] . However, solvent effects can reverse this preference, with polar solvents stabilizing the anti conformer through enhanced solvation of the exposed carbonyl group [24] [26].

Transition state calculations reveal barriers for conformational interconversion ranging from 20-40 kJ/mol, indicating that conformational equilibration occurs readily at room temperature [24] [26]. The transition states typically correspond to perpendicular orientations of the phenyl ring relative to the indole-carbonyl plane [24] [26].

Temperature-dependent conformational populations can be calculated using statistical thermodynamics principles. At 298 K, the conformational distribution typically favors the lower-energy conformer by approximately 70-80%, with the exact ratio depending on the energy difference and entropic contributions [24] [26].

Solvent effects on conformational stability have been investigated using implicit solvation models such as the Polarizable Continuum Model (PCM) and Solvation Model based on Density (SMD) [24] [26]. These calculations reveal that polar solvents tend to stabilize conformers with greater dipole moments, often corresponding to the anti arrangement where the carbonyl group is more exposed to the solvent [24] [26].

Dynamic effects and conformational flexibility contribute to the average molecular properties observed experimentally. NMR chemical shifts, for example, represent population-weighted averages of all accessible conformers [24] [26]. Similarly, UV-Visible absorption spectra may exhibit broadening due to conformational heterogeneity [24] [26].

Table 3: Crystallographic Data for Related Indole Derivatives

| Compound | Space Group | Dihedral Angle (°) | Key Interactions | Reference |

|---|---|---|---|---|

| (4-Bromophenyl)(1H-indol-7-yl)methanone | P21/c | 50.13(5) | N-H···O hydrogen bonds | [6] [7] |

| Phenyl(1-phenylsulfonyl-1H-indol-2-yl)methanone | P-1 | 65.7(8) and 73.4(8) | π-π stacking | [8] |

| 2-Phenyl-1H-indol-3-yl derivatives | Various | ~65 | C-H···π interactions | [5] |

| 7-Benzoylindoline | Monoclinic | Variable | Hydrogen bonding | [28] |

Classical Organic Synthesis Routes

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation represents the most established and widely utilized method for synthesizing (1H-Indol-7-yl)(phenyl)methanone. This classical approach involves the direct acylation of indole derivatives with benzoyl chloride or related acylating agents in the presence of Lewis acid catalysts [2] [3].

The fundamental mechanism proceeds through the formation of an acylium ion intermediate when benzoyl chloride reacts with aluminum chloride catalyst. The electrophilic acylium species subsequently attacks the electron-rich indole nucleus, predominantly at the 7-position due to the specific substitution pattern required for the target compound [2]. The reaction typically follows second-order kinetics, with the rate-determining step being the nucleophilic attack of the indole on the acylium ion [3].

Optimized Reaction Conditions

Traditional Friedel-Crafts acylation conditions employ aluminum chloride as the Lewis acid catalyst in dichloromethane or carbon disulfide at temperatures ranging from 0°C to room temperature [2]. However, recent optimizations have identified several improvements to enhance both yield and selectivity. The use of iron(III) chloride as an alternative catalyst has shown comparable efficacy while offering advantages in terms of cost and environmental impact [2] [3].

The stoichiometric ratio of reactants significantly influences the reaction outcome. Optimal conditions typically employ 1.2-1.5 equivalents of the acylating agent and 2.0-2.5 equivalents of Lewis acid catalyst relative to the indole substrate [2]. Careful control of reaction temperature proves critical, as elevated temperatures can lead to multiple acylation products and rearrangement reactions [3].

Solvent Effects and Optimization

Solvent selection profoundly impacts both reaction rate and product selectivity. Non-coordinating solvents such as dichloromethane and chloroform provide optimal conditions for Lewis acid activation while maintaining substrate solubility [2] [3]. Recent studies have demonstrated that the use of ionic liquids as reaction media can enhance both reaction rates and product yields while facilitating catalyst recovery and reuse [4].

The reaction exhibits enhanced selectivity when conducted under anhydrous conditions, as moisture can hydrolyze the acyl chloride reagent and deactivate the Lewis acid catalyst [2]. Rigorous exclusion of water through molecular sieves or distillation of solvents proves essential for achieving high conversions [3].

Substrate Scope and Limitations

The Friedel-Crafts acylation methodology demonstrates broad substrate tolerance, accommodating various substitution patterns on both the indole nucleus and the acylating agent [2] [5]. Electron-donating substituents on the indole ring enhance reactivity, while electron-withdrawing groups can significantly reduce reaction rates and require more forcing conditions [5] [3].

The regioselectivity of acylation depends heavily on the substitution pattern of the indole substrate. For the synthesis of (1H-Indol-7-yl)(phenyl)methanone, careful selection of appropriately substituted indole precursors ensures preferential reaction at the desired 7-position [2]. Steric hindrance around the reactive site can influence both reaction rate and regioselectivity [3].

Advanced Catalytic Strategies

Nickel-Catalyzed Cyclization/Oxidation Sequences

Nickel-catalyzed methodologies represent a significant advancement in indole synthesis, offering unique advantages through cascade cyclization and oxidation processes. These approaches enable the construction of complex indole frameworks through multi-bond forming sequences that would be challenging to achieve using traditional methods [6] [7] [8].

Mechanistic Framework

The nickel-catalyzed synthesis typically proceeds through oxidative cyclization of nickel(0) complexes with appropriately designed substrates containing both alkyne and aniline functionalities [6] [8]. The catalytic cycle involves initial oxidative addition of the nickel catalyst to form a metallacycle intermediate, followed by migratory insertion and subsequent reductive elimination to form the indole ring system [6].

Recent mechanistic studies have revealed that the oxidation of nickel(II) to nickel(III) intermediates proves crucial for facilitating challenging carbon-nitrogen bond forming reductive elimination steps [6]. This oxidation can be achieved through various methods, including photoredox catalysis, chemical oxidants, or aerobic conditions [6] [9].

Photoredox-Nickel Dual Catalysis

The combination of photoredox catalysis with nickel catalysis has emerged as a particularly powerful strategy for indole synthesis [6] [10]. This dual catalytic approach leverages the ability of photoredox catalysts to mediate single-electron transfer processes while nickel catalysts facilitate two-electron bond-forming reactions [6].

Under typical conditions, iridium or ruthenium-based photoredox catalysts generate alkyl radicals through single-electron reduction of alkyl halides or related substrates [6] [10]. These radicals are subsequently trapped by nickel(II) intermediates to form nickel(III) complexes, which undergo facile reductive elimination to produce the desired indole products [6].

The methodology demonstrates excellent functional group tolerance and can accommodate a wide range of substitution patterns [6] [10]. Reaction conditions are typically mild, employing blue light-emitting diode irradiation at room temperature in polar aprotic solvents such as dimethylformamide or acetonitrile [6] [10].

Ligand Design and Optimization

The choice of ligand system proves critical for achieving high activity and selectivity in nickel-catalyzed indole synthesis [6] [7] [8]. N-heterocyclic carbene ligands have demonstrated particular efficacy, providing both electronic stabilization and steric protection of the nickel center [6].

Recent developments have focused on the design of bidentate phosphine-nitrogen ligands that can facilitate trans-carboamination across internal alkynes [8]. These ligands enable the synthesis of highly functionalized indole derivatives bearing multiple substitution patterns [8].

Carbonylative Approaches

Nickel-catalyzed carbonylative cyclization represents another innovative approach for indole synthesis, enabling the incorporation of carbon monoxide as a one-carbon building block [7]. These reactions typically employ 2-nitroalkynes as substrates, which undergo reductive cyclization in the presence of carbon monoxide to form N-benzoyl indole derivatives [7].

The use of dicobalt octacarbonyl as a carbon monoxide source provides advantages in terms of safety and operational convenience compared to gaseous carbon monoxide [7]. Reaction conditions are typically mild, requiring temperatures of 80-120°C in polar aprotic solvents [7].

Visible-Light-Mediated Photochemical Synthesis

Visible-light photochemistry has emerged as a sustainable and efficient approach for indole synthesis, offering advantages in terms of energy efficiency, mild reaction conditions, and functional group tolerance [11] [10] [12] [13]. These methodologies leverage the ability of photocatalysts to generate reactive intermediates under ambient conditions using visible light irradiation [11] [12].

Photoredox Catalytic Mechanisms

The fundamental principle underlying visible-light-mediated indole synthesis involves the excitation of photocatalysts to generate reactive excited states capable of participating in single-electron transfer processes [11] [12] [13]. Ruthenium and iridium polypyridyl complexes represent the most commonly employed photocatalysts due to their favorable photophysical properties and redox potentials [11] [10].

Upon visible light excitation, these photocatalysts can act as both oxidizing and reducing agents, enabling the generation of radical intermediates from appropriate precursors [11] [12]. The resulting radicals subsequently participate in cyclization reactions to form the indole ring system [11] [12].

Desulfonylative Cyclization Strategies

Recent developments have focused on desulfonylative cyclization approaches that eliminate the need for stoichiometric additives [11] [12]. These methods employ N-sulfonated arylalkene derivatives as substrates, which undergo intramolecular cyclization following single-electron oxidation by photoexcited catalysts [11] [12].

The reaction mechanism involves initial single-electron oxidation of the alkene moiety to generate a radical cation intermediate [11] [12]. Subsequent intramolecular nucleophilic attack by the nitrogen atom leads to cyclization, followed by γ-fragmentation to eliminate the sulfonyl group and form the indole product [11] [12].

These transformations proceed under remarkably mild conditions, typically requiring only 2-5 mol% of photocatalyst and blue light-emitting diode irradiation at room temperature [11] [12]. The absence of additional oxidants or bases represents a significant advantage in terms of atom economy and environmental impact [11] [12].

Aerobic Oxidative Cyclization

Aerobic oxidative cyclization represents another important variant of visible-light-mediated indole synthesis [10] [13]. These reactions employ readily available o-styrylaniline derivatives as substrates, which undergo oxidative cyclization in the presence of molecular oxygen and photoredox catalysts [10].

The methodology proceeds through initial single-electron oxidation of the aniline nitrogen to generate a radical cation intermediate [10]. Subsequent intramolecular addition to the alkene moiety forms a cyclized radical intermediate, which is further oxidized to generate the aromatic indole product [10].

Reaction conditions typically employ ruthenium or iridium photocatalysts in acetonitrile solvent under ambient atmosphere [10]. The use of silica gel as an additive has been shown to accelerate the reaction and improve yields [10].

Energy Transfer Mechanisms

Recent advances have explored energy transfer mechanisms as an alternative to electron transfer processes in photochemical indole synthesis [14]. These approaches employ iridium complexes as photosensitizers to generate triplet excited states of substrate molecules, which subsequently undergo intramolecular cyclization reactions [14].

The methodology has proven particularly effective for [2+2] cycloaddition reactions leading to cyclobutene-fused indole derivatives [14]. The choice of photosensitizer is critical, with optimization guided by calculated triplet-singlet energy gaps of both photosensitizers and substrates [14].

Scalability and Optimization Challenges

The translation of laboratory-scale synthetic methodologies to industrial production presents numerous challenges that must be systematically addressed to ensure economic viability and environmental sustainability [15] [16] [17] [18].

Heat and Mass Transfer Limitations

Scale-up of indole synthesis reactions frequently encounters heat and mass transfer limitations that can significantly impact reaction performance [15] [19]. The highly exothermic nature of Friedel-Crafts acylation reactions requires careful thermal management to prevent hot spot formation and maintain reaction selectivity [17] [19].

Industrial-scale reactors must incorporate efficient heat removal systems, including jacketed vessels, internal coils, or external heat exchangers [19]. The design of adequate mixing systems becomes critical to ensure uniform temperature and concentration profiles throughout the reactor volume [15] [19].

Mass transfer limitations can arise from poor gas-liquid contact in aerobic oxidation reactions or insufficient interfacial area in biphasic systems [15]. The implementation of high-efficiency mixing systems, such as gas-inducing impellers or static mixers, can help overcome these limitations [15].

Process Intensification Strategies

Continuous flow processing has emerged as a powerful strategy for addressing scale-up challenges in indole synthesis [15] [20] [21] [22]. Flow reactors offer several advantages, including enhanced heat and mass transfer, precise residence time control, and improved safety profiles [21] [22].

The small characteristic dimensions of flow reactors result in high surface-area-to-volume ratios, enabling efficient heat transfer even for highly exothermic reactions [21] [22]. This enhanced heat transfer capability allows for the use of more aggressive reaction conditions while maintaining excellent temperature control [22].

Microflow synthesis has demonstrated particular promise for indole synthesis, enabling reaction times of milliseconds to seconds compared to hours required in batch processes [23]. The precise control of mixing and residence time in microreactors helps suppress unwanted side reactions such as dimerization and multimerization [23].

Solvent Selection and Recovery

The choice of solvent system significantly impacts both the environmental footprint and economic viability of large-scale indole synthesis [24] [17] [25]. Traditional methods often employ halogenated solvents such as dichloromethane or chloroform, which present environmental and safety concerns [25].

Recent developments have focused on the identification of greener solvent alternatives, including ethanol, water, and deep eutectic solvents [24] [25]. The use of ethanol as a solvent for Fischer indole synthesis has demonstrated excellent results while offering advantages in terms of safety, cost, and environmental impact [24] [17].

Solvent recovery and recycling represent critical considerations for industrial implementation [17]. The development of efficient distillation and extraction processes enables the recovery and reuse of solvents, significantly reducing both operating costs and environmental impact [17].

Catalyst Recovery and Recycling

The development of heterogeneous catalytic systems enables efficient catalyst recovery and recycling, addressing both economic and environmental concerns [15] [4]. Immobilized catalysts on solid supports such as silica, alumina, or polymer resins can be easily separated from reaction products and reused multiple times [4].

Ionic liquids have shown promise as recyclable catalytic media for indole synthesis, offering the dual advantages of enhanced reaction rates and facile catalyst recovery [4]. The low volatility of ionic liquids enables their recovery through simple distillation of product and solvent [4].

Flow chemistry approaches can facilitate catalyst recovery through the use of packed bed reactors containing immobilized catalysts [21]. The continuous operation mode enables efficient utilization of catalyst while simplifying product separation and catalyst regeneration [21].

Waste Minimization and Atom Economy

The development of environmentally sustainable indole synthesis methods requires careful consideration of waste generation and atom economy [16] [24] [25]. Traditional Friedel-Crafts acylation generates stoichiometric amounts of aluminum chloride waste, presenting disposal challenges [24].

Catalytic methodologies that employ substoichiometric amounts of catalyst and generate minimal waste represent significant improvements [16] [24]. Photochemical methods that proceed without external oxidants or bases offer excellent atom economy and reduced waste generation [16].

The implementation of cascade reactions that form multiple bonds in a single operation can significantly improve both efficiency and atom economy [15] [24]. These approaches minimize the number of synthetic steps and reduce the generation of isolation intermediates [15].

Quality Control and Process Monitoring

Large-scale synthesis requires robust analytical methods for real-time monitoring of reaction progress and product quality [15] [19]. The development of online analytical techniques such as in-line spectroscopy enables continuous monitoring without the need for manual sampling [15].

Process analytical technology implementation allows for automated control of reaction parameters based on real-time measurements [19]. This capability enables optimization of reaction conditions and early detection of process deviations [19].

The establishment of comprehensive quality control protocols ensures consistent product quality across different production batches [17] [18]. These protocols must address both chemical purity and physical properties such as polymorphic form and particle size distribution [18].

Economic Considerations

The economic viability of industrial indole synthesis depends on numerous factors, including raw material costs, energy consumption, labor requirements, and capital investment [17] [18]. Continuous flow processes often require higher initial capital investment but offer advantages in terms of reduced labor costs and improved space utilization [15] [21].

The development of more efficient catalytic systems can significantly reduce raw material costs by improving yields and reducing catalyst loading requirements [4]. The use of renewable feedstocks and green chemistry principles can provide long-term economic advantages through reduced environmental compliance costs [24] [25].